molecular formula C16H28N2O4 B3016437 tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate CAS No. 1286207-05-3

tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate

Cat. No. B3016437
CAS RN: 1286207-05-3
M. Wt: 312.41
InChI Key: LZMGBAYLZIPNHD-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl carbamate compounds are commonly used in organic synthesis, particularly in the synthesis of N-Boc-protected anilines . They are also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

Tert-butyl carbamate is often used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate compounds can vary, but they generally contain a carbamate group (OC(O)N) attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Tert-butyl carbamate compounds are often used in palladium-catalyzed synthesis reactions . They can also participate in reactions to form tetrasubstituted pyrroles .


Physical And Chemical Properties Analysis

Tert-butyl carbamate compounds are generally solid and can range in color from white to pale yellow or pale pink . They are soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The development of solution-processed OLEDs relies on efficient emitters. Tert-butyl (1R*,4R*)-4-[®-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate has been investigated as a thermally activated delayed fluorescence (TADF) emitter for blue OLEDs . TADF emitters are desirable due to their high efficiency and compatibility with wet methods. By incorporating two tert-butyl groups, this compound enhances molecular solubility and reduces aggregation-induced self-quenching of excitons. Solution-processed non-doped OLEDs achieved with this TADF emitter exhibit record-high external quantum efficiencies (EQE) of 25.8%.

Chemical Transformations

The tert-butyl group plays a crucial role in chemical reactions. Its unique reactivity pattern arises from its crowded structure. Researchers have utilized this simple hydrocarbon moiety in various transformations, including functional group modifications, protecting group strategies, and synthetic pathways . Its steric hindrance and stability make it valuable in organic synthesis.

Safety and Hazards

Tert-butyl carbamate compounds can be hazardous. For example, they may be harmful if swallowed or in contact with skin, and may cause skin irritation or serious eye irritation . Always handle such compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-[4-[[(2R)-oxolane-2-carbonyl]amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-12-8-6-11(7-9-12)17-14(19)13-5-4-10-21-13/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t11?,12?,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMGBAYLZIPNHD-WXRRBKDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate

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